molecular formula C21H20O7 B3984346 methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B3984346
M. Wt: 384.4 g/mol
InChI Key: SXNLYVNWVLXCQE-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as MEPC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MEPC belongs to the class of coumarin derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been found to inhibit the activity of several enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This compound also activates the p53 pathway, which regulates cell cycle progression and apoptosis. In inflammation and cardiovascular diseases, this compound has been found to modulate the activity of several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been found to induce DNA damage, inhibit cell cycle progression, and activate apoptotic pathways. In inflammation and cardiovascular diseases, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, enhance antioxidant defenses, and improve endothelial function. This compound has also been found to modulate the activity of several enzymes, such as COX-2, iNOS, and SOD, which are involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, such as its limited bioavailability and potential toxicity at high doses. This compound also requires further optimization and validation in preclinical and clinical studies before it can be considered for therapeutic applications.

Future Directions

There are several future directions for methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including the development of more efficient and selective synthesis methods, the identification of novel targets and pathways for this compound activity, and the validation of this compound efficacy and safety in preclinical and clinical studies. This compound also has potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which require further investigation. Overall, this compound represents a promising compound for scientific research and therapeutic development, and further studies are needed to fully explore its potential.

Scientific Research Applications

Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In cardiovascular research, this compound has been found to improve endothelial function and reduce oxidative stress, which are key factors in the development of cardiovascular diseases.

properties

IUPAC Name

methyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-14-5-7-15(8-6-14)28-19-12-26-18-11-16(9-10-17(18)20(19)22)27-13(2)21(23)24-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNLYVNWVLXCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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